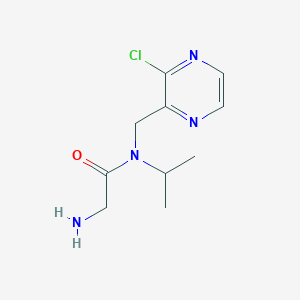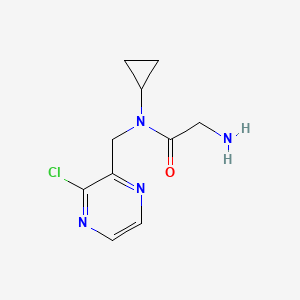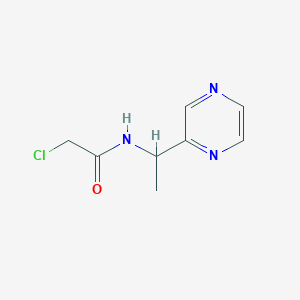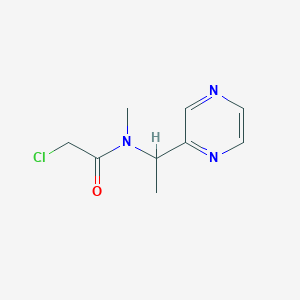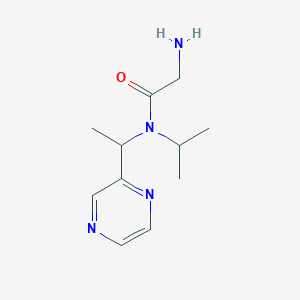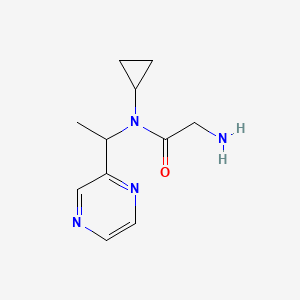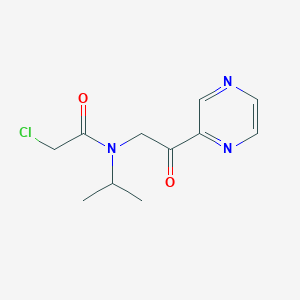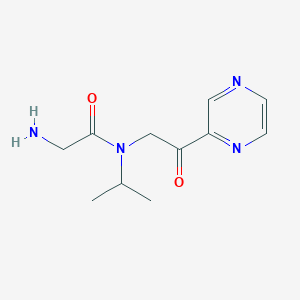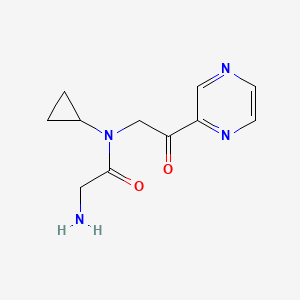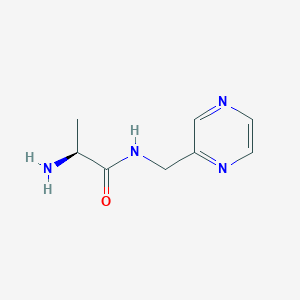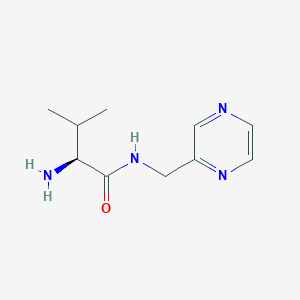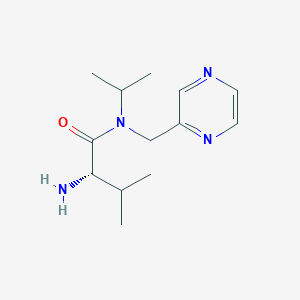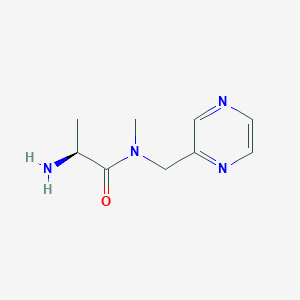
(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an amino group, a methyl group, and a pyrazin-2-ylmethyl group attached to a propionamide backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide typically involves multiple steps, starting with the preparation of the core propionamide structure. One common synthetic route includes the following steps:
Formation of Propionamide: The initial step involves the reaction of propionic acid with ammonia to form propionamide.
Introduction of Amino Group: The amino group is introduced through a substitution reaction, where an appropriate amine reacts with the propionamide.
Methylation: The methylation of the amino group is achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of Pyrazin-2-ylmethyl Group: The final step involves the attachment of the pyrazin-2-ylmethyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the amino or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted derivatives with different nucleophiles.
科学研究应用
(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide: has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide: can be compared with other similar compounds, such as:
2-Amino-N-methyl-N-pyrazin-2-ylmethyl-acetamide
2-Amino-N-ethyl-N-pyrazin-2-ylmethyl-propionamide
2-Amino-N-methyl-N-pyridin-2-ylmethyl-propionamide
These compounds share structural similarities but differ in the nature of the substituents attached to the core structure. The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct properties and applications.
属性
IUPAC Name |
(2S)-2-amino-N-methyl-N-(pyrazin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7(10)9(14)13(2)6-8-5-11-3-4-12-8/h3-5,7H,6,10H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEUAHABAXOPPL-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=NC=CN=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=NC=CN=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
